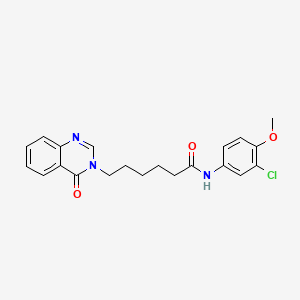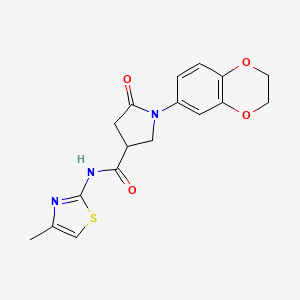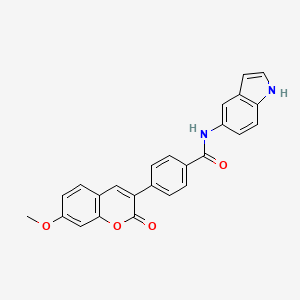![molecular formula C18H23N3O3S B11008379 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)furan-2-carboxamide](/img/structure/B11008379.png)
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a pyrimidine ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)furan-2-carboxamide typically involves multiple steps
Preparation of Furan-2-carboxamide Core: This step involves the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions to form the furan-2-carboxamide.
Introduction of Pyrimidine Moiety: The 4,6-dimethylpyrimidine-2-thiol is then reacted with a suitable alkylating agent to introduce the pyrimidine moiety.
Formation of the Final Compound: The final step involves the coupling of the intermediate with tetrahydro-2H-pyran-4-ylmethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety.
Reduction: Reduction reactions can occur at the carbonyl group in the furan-2-carboxamide core.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials. Its unique combination of functional groups allows for the creation of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets through its various functional groups. The pyrimidine ring may interact with nucleic acids or proteins, while the furan and tetrahydropyran rings could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound shares the pyrimidine moiety but differs in the rest of its structure.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Another compound with a similar pyrimidine ring but different functional groups.
Uniqueness
The uniqueness of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)furan-2-carboxamide lies in its combination of three distinct ring systems and the presence of multiple functional groups
Properties
Molecular Formula |
C18H23N3O3S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(oxan-4-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H23N3O3S/c1-12-9-13(2)21-18(20-12)25-11-15-3-4-16(24-15)17(22)19-10-14-5-7-23-8-6-14/h3-4,9,14H,5-8,10-11H2,1-2H3,(H,19,22) |
InChI Key |
AQVGVFDRLBPVOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NCC3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B11008307.png)
![2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-{[3-(1,3-thiazol-2-YL)phenyl]methyl}acetamide](/img/structure/B11008311.png)
![N-(1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11008319.png)
![3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B11008333.png)
![N-[2-(dimethylsulfamoyl)ethyl]-3-(4-hydroxyquinazolin-2-yl)propanamide](/img/structure/B11008340.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11008346.png)
![methyl N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycinate](/img/structure/B11008348.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B11008351.png)


![N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11008375.png)
![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11008383.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide](/img/structure/B11008390.png)
